4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-(3-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the trimethoxy groups, which may result in different chemical reactivity and biological activity.
4-(3,4,5-Trimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the chlorophenyl group, affecting its overall properties.
Uniqueness: The presence of both the chlorophenyl and trimethoxyphenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
**List of Similar
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMFYUXYUDPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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